Polythiazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

PRACTICALLY INSOL IN WATER & CHLOROFORM; SOL IN METHANOL, ACETONE & DIMETHYLFORMAMIDE

SOL IN AQ SOLN MADE ALKALINE WITH CARBONATES OR HYDROXIDES OF ALKALI METALS

2.64e-01 g/L

Synonyms

Canonical SMILES

Polythiazide is a thiazide diuretic medication primarily used for the treatment of hypertension (high blood pressure) []. However, its effects extend beyond blood pressure control, making it a valuable tool in scientific research for various applications. Here's a breakdown of some key areas:

Understanding Blood Pressure Regulation

Polythiazide's mechanism of action involves increasing sodium and water excretion through the kidneys []. Researchers use polythiazide to study the physiological pathways involved in blood pressure regulation. By observing how the body responds to increased diuresis, scientists can gain insights into the role of electrolytes, kidney function, and hormonal control in maintaining blood pressure homeostasis [].

Investigating Cardiovascular Disease

Studies have explored the potential use of polythiazide as a protective factor against cardiovascular diseases beyond its blood pressure lowering effects. Research suggests that polythiazide might decrease vascular stiffness and improve endothelial function, both of which are implicated in the development of atherosclerosis [, ].

Studying Metabolic Disorders

Polythiazide's influence on electrolyte balance can be used to investigate its impact on metabolic processes. Researchers have employed polythiazide to study its effects on insulin sensitivity and glucose metabolism, particularly in the context of type 2 diabetes [].

Exploring Bone Health

Recent research suggests a potential link between polythiazide use and bone mineral density. Studies are investigating how polythiazide might affect calcium excretion and its potential consequences for bone health, although the findings are not yet conclusive and require further exploration [].

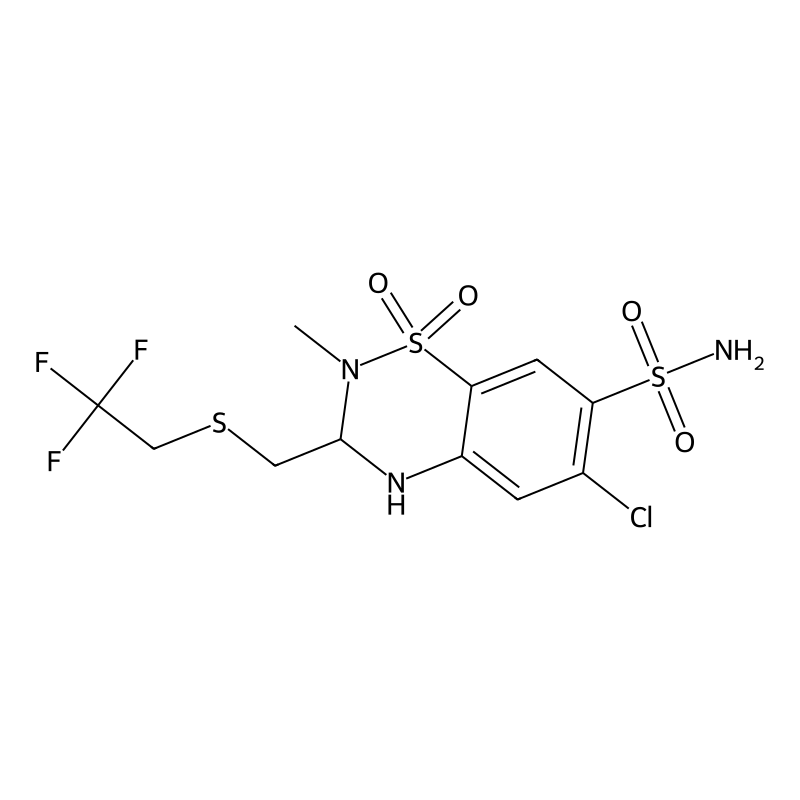

Polythiazide is a synthetic compound classified as a thiazide diuretic, primarily used for its antihypertensive properties. It belongs to the family of 1,2,4-benzothiadiazine-1,1-dioxides, characterized by a benzothiadiazine ring system with two sulfur-oxygen double bonds at the 1-position. The chemical formula for polythiazide is , and it has a molecular weight of approximately 439.88 g/mol .

As a diuretic, polythiazide functions by inhibiting the reabsorption of sodium and chloride ions in the early distal tubule of the nephron, leading to increased excretion of these ions along with water. This mechanism contributes to its effectiveness in managing hypertension and reducing edema associated with various medical conditions .

Polythiazide acts as a diuretic by increasing the excretion of sodium and chloride ions in the urine. It achieves this by binding to the thiazide-sensitive Na-Cl cotransporter in the distal convoluted tubule of the kidney. This transporter normally reabsorbs sodium and chloride from the urine back into the bloodstream. By blocking this reabsorption, Polythiazide increases the amount of sodium and chloride excreted in the urine, leading to a decrease in blood volume and ultimately a reduction in blood pressure [].

- Inhibition of Sodium-Chloride Cotransporter: The primary action involves binding to the thiazide-sensitive sodium-chloride cotransporter in the renal tubules, which inhibits sodium and chloride reabsorption .

- Acid-Base Reactions: In the presence of strong reducing agents, polythiazide can react to produce hydrogen sulfide gas, indicating its potential reactivity under certain conditions .

- Metabolic Transformations: Polythiazide is metabolized in the liver, where it may undergo oxidation and conjugation processes, affecting its pharmacokinetics and biological activity .

Polythiazide exhibits significant biological activity as a diuretic and antihypertensive agent. Its mechanisms include:

- Diuresis: By blocking sodium and chloride reabsorption, polythiazide promotes diuresis, leading to increased urine output.

- Antihypertensive Effects: The compound lowers blood pressure through multiple pathways, including modulation of vascular smooth muscle tone via carbonic anhydrases and large-conductance calcium-activated potassium channels .

- Electrolyte Imbalance: While effective, polythiazide can induce metabolic side effects such as hypokalemia (low potassium levels), hyponatremia (low sodium levels), and hypercalcemia (high calcium levels) due to its mode of action .

Polythiazide can be synthesized through various chemical pathways involving:

- Condensation Reactions: The synthesis often starts with the condensation of appropriate thioketones with amines or sulfonamides, followed by cyclization to form the benzothiadiazine core.

- Substitution Reactions: Halogenation or alkylation steps may be employed to introduce functional groups that enhance its pharmacological properties.

- Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are typically used to isolate the desired compound from by-products .

The primary applications of polythiazide include:

- Hypertension Management: Used extensively in treating high blood pressure.

- Edema Reduction: Effective in managing fluid retention associated with heart failure or other conditions.

- Combination Therapy: Often prescribed alongside other antihypertensive agents for enhanced therapeutic effects .

Polythiazide has been studied for interactions with various drugs and biological systems:

- Drug Interactions: It may interact with non-steroidal anti-inflammatory drugs (NSAIDs), lithium, and other antihypertensives, potentially altering their efficacy or increasing side effects .

- Electrolyte Monitoring: Due to its effects on electrolyte balance, patients on polythiazide require regular monitoring for potential imbalances that could lead to complications like cardiac arrhythmias .

Polythiazide shares similarities with other thiazide diuretics but has unique features that distinguish it:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hydrochlorothiazide | 1,2,4-benzothiadiazine derivative | Widely used; lower potency than polythiazide. |

| Chlorthalidone | Thiazide-like diuretic | Longer half-life; more potent antihypertensive effect. |

| Bendroflumethiazide | Thiazide derivative | Primarily used in Europe; different side effect profile. |

Polythiazide is notable for its specific action on both sodium-chloride transporters and carbonic anhydrases, which may offer advantages in certain therapeutic contexts compared to other thiazides .

Polythiazide exerts its primary pharmacological action through selective inhibition of the sodium-chloride cotransporter, a transmembrane protein encoded by the SLC12A3 gene [1] [2]. This cotransporter, commonly referred to as the thiazide-sensitive sodium-chloride cotransporter or NCC, represents the molecular target responsible for the compound's diuretic and antihypertensive properties [3] [4].

Molecular Binding Characteristics

The inhibition kinetics of polythiazide involve competitive interaction with the NCC at a specific orthosteric binding site located within the transmembrane domains [1] [5]. Structural analysis using cryo-electron microscopy has revealed that polythiazide binds to a pocket formed by transmembrane segments 1, 3, 6, 8, and 10, which overlaps significantly with the chloride-binding sites of the transporter [1] [5]. Critical amino acid residues involved in polythiazide binding include asparagine 227, asparagine 149, phenylalanine 223, histidine 234, threonine 352, methionine 233, proline 349, alanine 529, isoleucine 532, and serine 533 [1].

The binding affinity of polythiazide demonstrates substrate-dependent kinetics, with inhibitory potency being affected by both extracellular sodium and chloride concentrations [6]. Higher concentrations of sodium or chloride ions result in reduced inhibitory effectiveness, consistent with competitive inhibition mechanisms [6]. The compound's enhanced potency compared to other thiazide diuretics has been attributed to its structural modifications, particularly the presence of a trifluoroethylthiomethyl group at position 3, which provides additional hydrophobic interactions with the binding pocket [1] [7].

Conformational Impact on Transporter Function

Polythiazide binding induces significant conformational changes in the NCC structure that prevent normal ion translocation [1] [5]. The drug stabilizes the transporter in an outward-facing conformation, effectively blocking the conformational switch to the inward-facing state required for substrate transport [1]. This mechanism involves direct steric hindrance at the chloride-binding site 2, where the chlorine atom of polythiazide's benzamide group prevents chloride ion binding [5].

The conformational arrest mechanism has been demonstrated through superimposition studies showing that polythiazide and transmembrane residues isoleucine 532 and phenylalanine 536 would clash if the transporter attempted to switch to an inward-facing conformation [1]. This dual mechanism of competitive chloride binding and conformational state locking provides a comprehensive explanation for polythiazide's inhibitory effectiveness [1] [5].

Electrolyte Homeostasis Modulation Mechanisms

Polythiazide administration results in complex alterations of electrolyte homeostasis that extend beyond its primary site of action in the distal convoluted tubule [8] [9]. These effects involve multiple compensatory mechanisms and secondary regulatory pathways that collectively determine the compound's overall impact on mineral balance [10].

Potassium and Magnesium Depletion

Polythiazide therapy consistently produces potassium depletion through two primary mechanisms: increased delivery of sodium to distal tubular sites for sodium-potassium exchange and development of secondary hyperaldosteronism [8]. Studies have demonstrated that serum potassium levels decline in a stepwise, dose-dependent fashion during thiazide therapy, with decreases correlating significantly with the occurrence of ventricular arrhythmias [13].

Magnesium homeostasis is similarly affected, with polythiazide causing both acute and chronic magnesium wasting [14] [15]. The interrelationship between potassium and magnesium metabolism is particularly important, as magnesium depletion can exacerbate renal potassium wasting and contribute to the development of hypokalemia [14] [16]. Clinical studies have shown that combined potassium-magnesium supplementation is more effective than potassium alone in maintaining normokalemia during thiazide therapy [14].

Prostaglandin-Mediated Water Balance

Recent research has identified prostaglandin E2 as an important mediator of polythiazide's effects on water homeostasis [19]. Elevated urinary prostaglandin E2 excretion is associated with lower serum sodium concentrations, with this relationship being significantly stronger in thiazide users compared to non-users [19]. The mechanism involves prostaglandin E2-mediated stimulation of aquaporin-2-dependent water reabsorption in the kidney collecting duct, independent of antidiuretic hormone [19]. This pathway may contribute to the pathogenesis of thiazide-induced hyponatremia, particularly in susceptible individuals [19].

Vascular Smooth Muscle Reactivity and Antihypertensive Action

The antihypertensive effectiveness of polythiazide involves mechanisms that extend beyond its diuretic properties, encompassing direct effects on vascular smooth muscle reactivity and peripheral vascular resistance [20] [21]. These extrarenal actions play a crucial role in the sustained blood pressure reduction observed with chronic thiazide therapy [22].

Calcium-Activated Potassium Channel Modulation

Polythiazide exerts direct vasodilatory effects through activation of large-conductance calcium-activated potassium channels in vascular smooth muscle cells [21] [23]. This mechanism has been demonstrated both in vitro and in vivo, with the vasodilatory response being inhibited by tetraethylammonium, a selective potassium channel blocker [21]. The activation of these channels results in membrane hyperpolarization, reduced calcium influx, and subsequent smooth muscle relaxation [23] [24].

The potassium channel-mediated vasodilation occurs independently of the presence of vascular sodium-chloride cotransporters, as demonstrated in patients with Gitelman syndrome who lack functional NCC but maintain normal vasodilatory responses to thiazide administration [21]. This finding confirms that the vascular effects represent a distinct pharmacological action separate from the renal mechanisms [21].

Rho-Rho Kinase Pathway Inhibition

Polythiazide and related thiazide compounds produce significant attenuation of agonist-induced vasoconstriction through calcium desensitization mechanisms linked to the Rho-Rho kinase pathway [22] [25]. This effect involves direct reduction of RhoA and Rho kinase expression in vascular smooth muscle cells, resulting in decreased calcium sensitivity of the contractile apparatus [22].

The mechanism operates through inhibition of Rho kinase-mediated phosphorylation of myosin phosphatase-targeting subunit at its inhibitory sites, thereby increasing myosin phosphatase activity [22]. The enhanced phosphatase activity leads to decreased phosphorylation of myosin regulatory light chain, causing calcium desensitization and reduced contractile force despite unchanged intracellular calcium levels [22] [25].

Peripheral Resistance and Long-Term Vascular Adaptation

The chronic antihypertensive effects of polythiazide involve sustained reduction in total peripheral vascular resistance that persists after plasma volume returns to baseline levels [20] [26]. This volume-independent vasodilation represents a fundamental aspect of thiazide pharmacology that distinguishes these compounds from other diuretic classes [20].

Studies have demonstrated that thiazide therapy produces an initial decrease in cardiac output accompanied by plasma volume reduction, followed by gradual restoration of cardiac output while maintaining reduced peripheral resistance [26] [27]. The temporal pattern suggests adaptive changes in vascular reactivity that develop over weeks to months of treatment [20]. These long-term adjustments may involve structural modifications in resistance vessel walls, altered responsiveness to vasoconstrictor stimuli, or enhanced endothelium-dependent relaxation mechanisms [20].

Purity

Physical Description

Solid

Color/Form

CRYSTALS FROM ISOPROPANOL

XLogP3

Exact Mass

LogP

1.9 (LogP)

log Kow = 1.90

1.90

Appearance

Melting Point

214 °C

214.0 °C

202.5 °C

214°C

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

THIAZIDES ARE DIURETICS OF CHOICE IN MGMNT OF EDEMA DUE TO MILD-TO-MODERATE CONGESTIVE HEART FAILURE. EDEMA DUE TO CHRONIC HEPATIC OR RENAL DISEASE MAY ALSO RESPOND FAVORABLY. ...HYPERTENSIVE DISEASE... /BENZOTHIADIAZIDE DIURETICS/

ALTHOUGH THIAZIDE DIURETICS...REPORTED TO PRODUCE ELEVATION OF PLASMA RENIN ACTIVITY, CLINICAL SIGNIFICANCE OF THIS HAS NOT BEEN ESTABLISHED. ...HAVE BEEN EFFECTIVE DIURETICS IN SOME PT WITH NEPHROSIS, BUT THEIR OVERALL THERAPEUTIC USEFULNESS...UNPREDICTABLE. /THIAZIDE DIURETICS/

MOST OF THIAZIDES ARE GIVEN IN DIVIDED DAILY DOSES FOR TREATMENT OF HYPERTENSION & FOR DIURESIS. ...POLYTHIAZIDE COULD BE GIVEN LESS FREQUENTLY, SINCE...DURATION OF ACTION /IS/ LONGER THAN 24 HR.

LESS COMMON USAGES...INCL TREATMENT OF DIABETES INSIPIDUS...& MANAGEMENT OF HYPERCALCIURIA IN PATIENTS WHO HAVE RECURRENT URINARY CALCULI COMPOSED OF CALCIUM. /BENZOTHIADIAZIDE DIURETICS/

VET: 0.1 MG/KG OF POLYTHIAZIDE ORALLY HAD ANTIHYPERTENSIVE ACTION AGAINST DEOXYCORTICOSTERONE ACETATE DOCA-INDUCED HYPERTENSION, BUT IT WAS INEFFECTIVE IN ARTERIAL HYPERTENSION INDUCED BY NARROWING OF RENAL ARTERY.

IN A MULTICENTER STUDY CONDUCTED IN 10 EUROPEAN, ASIAN & LATIN-AMERICAN COUNTRIES, COMBINATION TREATMENT OF ALL GRADES OF HYPERTENSION WITH PRAZOSIN & POLYTHIAZIDE WAS EFFECTIVE.

RESULTS FROM THE TREATMENT OF 43 HYPERTENSIVE PATIENTS WITH COMBINATIONS OF THE ABOVE DRUGS ARE PRESENTED.

Indications include edema associated with congestive heart failure, hepatic cirrhosis with ascites, corticosteroid and estrogen therapy, and some forms of renal function impairment including nephrotic syndrome, acute glomerulonephritis, and chronic renal failure. /Included in US product labeling; Thiazide diuretics/

Thiazide diuretics are indicated either alone or as adjunctive therapy in the treatment of hypertension. /Included in US product labeling; Thiazide diuretics/

Thiazide diuretics are used in the treatment of central and nephrogenic diabetes insipidus. /NOT included in US product labeling; Thiazide diuretics/

Thiazide diuretics are also used for prevention of calcium-containing renal stones. /NOT included in US product labeling; Thiazide diuretics/

Pharmacology

Polythiazide is a long acting benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics. Polythiazide is excreted mainly in its unchanged form.

MeSH Pharmacological Classification

ATC Code

C03 - Diuretics

C03A - Low-ceiling diuretics, thiazides

C03AA - Thiazides, plain

C03AA05 - Polythiazide

Mechanism of Action

DOMINANT ACTION OF THIAZIDES IS TO INCR RENAL EXCRETION OF SODIUM & CHLORIDE & ACCOMPANYING VOL OF WATER. THIS EFFECT IS VIRTUALLY INDEPENDENT OF ACID-BASE BALANCE. /BENZOTHIADIAZIDE DIURETICS/

RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUIDS & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. AT THIS STAGE, SODIUM & WATER DEPLETION APPEARS TO PROVIDE ADEQUATE BASIS FOR ANTIHYPERTENSIVE EFFECT... /BENZOTHIADIAZIDE DIURETICS/

GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES... THIS IS PRESUMABLY RESULT OF DIRECT ACTION ON RENAL VASCULATURE. ...THIAZIDES DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM, SINCE ITS REABSORPTION IS UNAFFECTED IN DISTAL NEPHRON WHEREAS THAT OF SODIUM IS BLOCKED. /BENZOTHIADIAZIDE DIURETICS/

BECAUSE HEMODYNAMIC MEASUREMENTS INDICATE THAT PERIPHERAL VASCULAR RESISTANCE IS DECR BY THIAZIDES, DIRECT ACTION OF THESE DRUGS ON ARTERIOLAR SMOOTH MUSCLE HAS BEEN SUGGESTED. /BENZOTHIADIAZIDE DIURETICS/

Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/

Diuretics lower blood pressure initially by reducing plasma and extracellular fluid volume; cardiac output also decreases. Eventually, cardiac output returns to normal. Thiazide diuretics decrease peripheral resistance by a direct peripheral effect on blood vessels. /Thiazide diuretics/

The antidiuretic effect of thiazide diuretics is a result of mild sodium and water depletion leading to increased reabsorption of glomerular filtrate in the proximal renal tubule and reduced delivery of tubular fluid available for excretion. /Thiazide diuretics/

Thiazide diuretics decrease urinary calcium excretion by a direct action on the distal tubule, which may prevent recurrence of calcium-containing renal calculi. /Thiazide diuretics/

KEGG Target based Classification of Drugs

Solute carrier family

SLC12

SLC12A3 (TSC) [HSA:6559] [KO:K14426]

Pictograms

Irritant

Other CAS

Wikipedia

Drug Warnings

...NUMBER OF HYPERSENSITIVITY REACTIONS HAVE BEEN REPORTED /ONE OF SUCH IS/ PANCREATITIS...

...IF PATIENTS DEVELOPS HYPOKALEMIA WHILE TAKING THIAZIDE FOR HYPERTENSION, CLINICIAN SHOULD CONSIDER DECR DOSAGE...RATHER THAN ADDING POTASSIUM SUPPLEMENT. SPECIAL CARE IS NECESSARY TO ENSURE ADEQUATE DIETARY INTAKE OF POTASSIUM BY PATIENTS RECEIVING THIAZIDE & DIGITALIS CONCURRENTLY. /THIAZIDE DIURETICS/

IN PATIENTS, PARTICULARLY THOSE WITH HYPOTENSIVE DISEASE & DECR RENAL RESERVE, MANIFESTATIONS OF RENAL INSUFFICIENCY MAY BE AGGRAVATED AFTER INTENSIVE OR PROLONGED COURSES OF THIAZIDES THAT LEAD TO EXCESSIVE DEPLETION OF FLUID & ELECTROLYTE. /BENZOTHIADIAZIDE DIURETICS/

For more Drug Warnings (Complete) data for POLYTHIAZIDE (15 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Pharmaceuticals

Methods of Manufacturing

MCMANUS, US PATENT 3,009,911 (1961 TO PFIZER).

5-Chloroaniline-2,4-disulfonamide + 2,2,2-trifluoroethanol + mercaptoacetaldehyde (sulfide formation/carbonyl condensation/methylation).

Analytic Laboratory Methods

AOAC Method 974.41. Polythiazide in Drugs. Spectrophotometric Method.

HPLC CHROMATOGRAPHIC ANALYSIS OF POLYTHIAZIDE IN PHARMACEUTICAL TABLET FORMULATIONS.

HPLC DETERMINATION OF POLYTHIAZIDE IN PHARMACEUTICAL DOSAGE FORMS.

For more Analytic Laboratory Methods (Complete) data for POLYTHIAZIDE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

ELECTRON-CAPTURE GAS CHROMATOGRAPHIC PROCEDURE FOR MEASURING PLASMA CONCN OF POLYTHIAZIDE DESCRIBED. SENSITIVITY DOWN TO 0.2 NG/ML WAS ACHIEVED.

HPLC DETERMINATION OF POLYTHIAZIDE IN HUMAN PLASMA.

A ASSAY WAS DEVELOPED FOR BENZTHIAZIDE IN PLASMA, URINE, & FECES, USING HIGH PERFORMANCE LIQ CHROMATOGRAPHY. A REVERSE-PHASE COLUMN WAS EMPLOYED USING POLYTHIAZIDE AS AN INTERNAL STD.

Storage Conditions

Interactions

USE OF ENTERIC-COATED COMBINATIONS OF POTASSIUM CHLORIDE & THIAZIDE HAS BEEN ASSOC WITH HIGH INCIDENCE OF ULCERATION OF DISTAL JEJUNUM OR ILEUM. /THIAZIDE DIURETICS/

THE CONCURRENT ADMIN OF THIAZIDE DIURETICS & MONOAMINE OXIDASE INHIBITORS MAY RESULT IN HYPOTENSION. /THIAZIDE DIURETICS/

MANY DIABETIC PATIENTS REGULATED BY CHLORPROPAMIDE OR OTHER SULFONYLUREAS EXHIBIT IMPAIRED DIABETIC CONTROL WHEN ANY THIAZIDE DIURETIC IS ADDED TO THE DRUG REGIMEN. THIS EFFECT IS USUALLY, BUT NOT ALWAYS, REVERSIBLE... /THIAZIDE DIURETICS/

For more Interactions (Complete) data for POLYTHIAZIDE (22 total), please visit the HSDB record page.

Stability Shelf Life

COMMERCIALLY AVAIL TABLETS HAVE EXPIRATION DATE OF 5 YR FOLLOWING DATE OF MFR, WHEN STORED IN LIGHT RESISTANT CONTAINERS

Dates

[Variations in diuresis and in the electrolytes in the blood and urine following treatment with polythiazide]

E ROTTINI, P CALANDRA, G MARRI, F PUGLIESEPMID: 14494479 DOI:

Abstract

Familial hypomagnesemia--hypercalciuria and pseudotumor cerebri

A Gregoric, K Bracic, N Marcun-VardaPMID: 15503623 DOI:

Abstract

Approximately 30 patients with familial hypomagnesemia-hypercalciuria have been reported. We describe an 8-year-old girl with cardinal findings of familial hypomagnesemia-hypercalciuria (hypomagnesemia, hypermagnesiuria, hypercalciuria, renal insufficiency, hyperuricemia, elevated serum parathormone, hyposthenuria and nephrocalcinosis), who received combination therapy consisting of magnesium salts, thiazide diuretic and potassium supplementation. At the 4-year follow-up investigation under this treatment, the patient was found to have cerebral pseudotumor (increased intracranial pressure with normal or small ventricles on neuroimaging, no evidence of an intracranial mass and normal cerebrospinal fluid composition) with papilledema and visual field defects. Thiazide therapy was terminated and the cerebral pseudotumor disappeared. The authors hypothesize that cerebral pseudotumor in this patient was related to severe hypocalcemia, as a consequence of profound hypomagnesemia induced by protracted thiazide treatment. To our knowledge, this is the first report of a child with familial hypomagnesemia-hypercalciuria who developed pseudotumor cerebri after thiazide therapy.[Clinical research with a new diuretic and hypotensive agent active by the oral route: polythiazide]

G PRATESIPMID: 14488519 DOI:

Abstract

The diuretic effect of polythiazide in cirrhosis of the liver

R M MYERSONPMID: 14477728 DOI:

Abstract

[Clinical and laboratory observations on a new oral diuretic: polythiazide]

G MININNI, C CONTIPMID: 14474325 DOI:

Abstract

Polythiazide in hypertension

M S KLAPPER, L RICHARDPMID: 14456638 DOI: 10.1097/00007611-196203000-00018

Abstract

[USE OF RENESE IN THE TREATMENT OF EDEMA IN PREGNANCY]

J WOYTON, K JACYSZYNPMID: 14332815 DOI:

Abstract

[EVALUATION OF THE CLINICAL AND CHEMICAL EFFECT OF INTRAMUSCULAR POLYTHIAZIDE (RENESE)]

A GOLA, T NORSKI, K GABRYSPMID: 14323259 DOI:

Abstract

TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database

Lirong Wang, Chao Ma, Peter Wipf, Haibin Liu, Weiwei Su, Xiang-Qun XiePMID: 23292636 DOI: 10.1208/s12248-012-9449-z

Abstract

Target identification of the known bioactive compounds and novel synthetic analogs is a very important research field in medicinal chemistry, biochemistry, and pharmacology. It is also a challenging and costly step towards chemical biology and phenotypic screening. In silico identification of potential biological targets for chemical compounds offers an alternative avenue for the exploration of ligand-target interactions and biochemical mechanisms, as well as for investigation of drug repurposing. Computational target fishing mines biologically annotated chemical databases and then maps compound structures into chemogenomical space in order to predict the biological targets. We summarize the recent advances and applications in computational target fishing, such as chemical similarity searching, data mining/machine learning, panel docking, and the bioactivity spectral analysis for target identification. We then described in detail a new web-based target prediction tool, TargetHunter (http://www.cbligand.org/TargetHunter). This web portal implements a novel in silico target prediction algorithm, the Targets Associated with its MOst SImilar Counterparts, by exploring the largest chemogenomical databases, ChEMBL. Prediction accuracy reached 91.1% from the top 3 guesses on a subset of high-potency compounds from the ChEMBL database, which outperformed a published algorithm, multiple-category models. TargetHunter also features an embedded geography tool, BioassayGeoMap, developed to allow the user easily to search for potential collaborators that can experimentally validate the predicted biological target(s) or off target(s). TargetHunter therefore provides a promising alternative to bridge the knowledge gap between biology and chemistry, and significantly boost the productivity of chemogenomics researchers for in silico drug design and discovery.[EVALUATION OF A NEW DIURETIC IN HYPERTENSIVE PREGNANCIES]

H BRIONES, H MELO, B SALAZARPMID: 14322695 DOI: